molecular formula C31H48N8O7 B14234620 L-Arginine, L-leucyl-L-prolyl-L-tyrosyl-L-prolyl- CAS No. 271788-87-5

L-Arginine, L-leucyl-L-prolyl-L-tyrosyl-L-prolyl-

Cat. No.: B14234620
CAS No.: 271788-87-5
M. Wt: 644.8 g/mol
InChI Key: UQSTVPMZYWDLRH-KEOOTSPTSA-N
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Description

L-Arginine, L-leucyl-L-prolyl-L-tyrosyl-L-prolyl- is a peptide compound composed of the amino acids L-arginine, L-leucine, L-proline, and L-tyrosine. Peptides like this one are often studied for their potential biological activities and therapeutic applications. The specific sequence and structure of this peptide can influence its interactions with biological molecules and its overall function.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Arginine, L-leucyl-L-prolyl-L-tyrosyl-L-prolyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Attachment of the first amino acid: to the resin.

    Deprotection: of the amino acid’s protecting group.

    Coupling: of the next amino acid using coupling reagents like HBTU or DIC.

    Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.

    Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail, typically containing TFA (trifluoroacetic acid).

Industrial Production Methods

Industrial production of peptides like L-Arginine, L-leucyl-L-prolyl-L-tyrosyl-L-prolyl- can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, allowing for the efficient production of large quantities of peptides. Purification is often achieved through high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

L-Arginine, L-leucyl-L-prolyl-L-tyrosyl-L-prolyl- can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups through chemical modification.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various reagents depending on the desired modification, such as acylating agents for acetylation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of dityrosine, while reduction of disulfide bonds results in free thiols.

Scientific Research Applications

L-Arginine, L-leucyl-L-prolyl-L-tyrosyl-L-prolyl- has several scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its potential biological activities, such as antimicrobial or antifungal properties.

    Medicine: Explored for therapeutic applications, including wound healing and tissue regeneration.

    Industry: Utilized in the development of peptide-based materials and coatings.

Mechanism of Action

The mechanism of action of L-Arginine, L-leucyl-L-prolyl-L-tyrosyl-L-prolyl- depends on its specific biological target. For example, if it exhibits antimicrobial activity, it may interact with bacterial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary based on the peptide’s sequence and structure.

Comparison with Similar Compounds

Similar Compounds

    Cyclo(L-Leucyl-L-Prolyl): A cyclic dipeptide with antifungal properties.

    L-Leucyl-L-prolyl-L-prolyl-L-seryl-L-arginine: Another peptide with potential biological activities.

Uniqueness

L-Arginine, L-leucyl-L-prolyl-L-tyrosyl-L-prolyl- is unique due to its specific sequence and combination of amino acids, which can confer distinct biological activities and interactions compared to other peptides.

Properties

CAS No.

271788-87-5

Molecular Formula

C31H48N8O7

Molecular Weight

644.8 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C31H48N8O7/c1-18(2)16-21(32)28(43)38-14-4-7-24(38)27(42)37-23(17-19-9-11-20(40)12-10-19)29(44)39-15-5-8-25(39)26(41)36-22(30(45)46)6-3-13-35-31(33)34/h9-12,18,21-25,40H,3-8,13-17,32H2,1-2H3,(H,36,41)(H,37,42)(H,45,46)(H4,33,34,35)/t21-,22-,23-,24-,25-/m0/s1

InChI Key

UQSTVPMZYWDLRH-KEOOTSPTSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N

Canonical SMILES

CC(C)CC(C(=O)N1CCCC1C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)NC(CCCN=C(N)N)C(=O)O)N

Origin of Product

United States

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